3-Methyl-2-hexene

Vue d'ensemble

Description

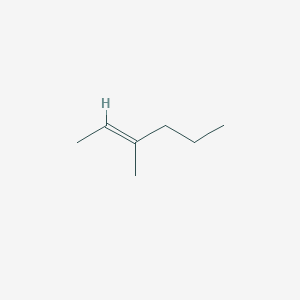

3-Methyl-2-hexene is an organic compound with the molecular formula C₇H₁₄. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methyl-2-hexene can be synthesized through the dehydration of 3-methyl-2-hexanol. This reaction typically involves heating the alcohol with a strong acid, such as sulfuric acid or phosphoric acid, which acts as a dehydrating agent .

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic dehydrogenation of 3-methyl-2-hexane. This process involves passing the alkane over a catalyst at high temperatures, leading to the formation of the desired alkene.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, such as epoxides and diols.

Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride.

Major Products:

Oxidation: Epoxides and diols.

Reduction: 3-Methyl-2-hexane.

Substitution: Dihalides.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CH

- Molecular Weight : 98.1861 g/mol

- CAS Registry Number : 17618-77-8

3-Methyl-2-hexene is characterized by a double bond between the second and third carbon atoms in the hexane chain, making it a branched alkene. Its unique structure influences its reactivity and interactions with other compounds.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be used to produce various chemical compounds through reactions such as:

- Hydroboration-Oxidation : This reaction can convert this compound into alcohols, which are valuable in further synthetic processes.

- Polymerization : It can undergo polymerization to form polymers that are used in plastics and other materials.

Research has shown that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies indicate that it has significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are as follows:

| Microorganism | MIC (μmol/L) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 250 |

This suggests potential applications in pharmaceuticals as an antimicrobial agent.

- Antioxidant Activity : The compound has demonstrated free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity at different concentrations is summarized below:

| Concentration (mg/mL) | % Scavenging Activity |

|---|---|

| 100 | 85 |

| 50 | 70 |

| 25 | 50 |

These properties indicate its potential use in health supplements and functional foods.

Industrial Applications

In industrial settings, this compound is utilized for:

- Chemical Intermediates : It acts as a precursor for the synthesis of various chemicals, including fragrances and flavor compounds.

- Fuel Additives : Its properties make it suitable for enhancing the performance of fuels.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial effects of various volatile compounds, including this compound. The results indicated that this compound effectively inhibited the growth of medically relevant bacteria, suggesting its potential role in developing new antimicrobial agents.

Case Study 2: Antioxidant Potential

In another investigation, the antioxidant capacity of this compound was assessed using the DPPH assay. The compound showed promising results, indicating its ability to scavenge free radicals effectively. This property could be harnessed in the formulation of dietary supplements aimed at reducing oxidative stress.

Mécanisme D'action

The mechanism of action for 3-Methyl-2-hexene in chemical reactions typically involves the electrophilic addition to the double bond. For example, in the hydration reaction, the double bond reacts with a proton (H⁺) to form a carbocation intermediate, which then reacts with water to form an alcohol .

Comparaison Avec Des Composés Similaires

2-Hexene: Another alkene with a similar structure but different positioning of the double bond.

3-Methyl-1-hexene: Similar structure but with the double bond at a different location.

3-Methyl-3-hexene: An isomer with the double bond at the third carbon.

Uniqueness: 3-Methyl-2-hexene is unique due to its specific double bond position, which influences its reactivity and the types of products formed in chemical reactions .

Activité Biologique

3-Methyl-2-hexene is an alkene that has garnered attention due to its biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological properties, metabolic pathways, and relevant case studies associated with this compound, supported by diverse research findings.

This compound is a branched-chain alkene with the molecular formula . Its structure features a double bond between the second and third carbon atoms, contributing to its reactivity and interaction with biological systems. The compound's properties allow it to participate in various chemical reactions, including hydration and oxidation.

1. Metabolic Pathways

Research has indicated that this compound can undergo metabolic transformations in living organisms. For instance, studies using gas chromatography-mass spectrometry (GC-MS) have identified metabolites of this compound in biological fluids, suggesting its potential role as a precursor for more complex biochemical compounds .

2. Toxicological Studies

Toxicological assessments have revealed that certain alkenes, including this compound, may exhibit cytotoxic effects at elevated concentrations. A study examining the cytotoxicity of various alkenes found that this compound could induce cellular stress responses, although specific mechanisms remain to be fully elucidated .

3. Odorant Properties

3-Methyl-2-hexenoic acid, a derivative of this compound, has been identified as a significant contributor to axillary odor. Research indicates that this compound is present in human sweat and may play a role in body odor characteristics across different populations . Quantitative analyses have shown varying levels of this compound in sweat samples from different ethnic groups, suggesting its relevance in olfactory signaling and social interactions .

Case Study 1: Axillary Odor Contribution

A study focused on the contribution of 3-methyl-2-hexenoic acid to axillary odor found that individuals exhibited varying concentrations of this compound in their sweat. The findings suggest that genetic factors may influence the production of this odorant, impacting personal scent profiles and potentially social dynamics .

Table 1: Concentration Levels of 3-Methyl-2-Hexenoic Acid in Sweat Samples

| Subject Group | Concentration Range (nmol/ml) |

|---|---|

| Japanese | 15.9 - 34.6 |

| Caucasian | Varies |

Case Study 2: Cytotoxicity Assessment

In a toxicological assessment involving various alkenes, researchers evaluated the cytotoxic effects of this compound on cultured human cells. The study revealed that exposure to high concentrations led to increased markers of oxidative stress and cellular apoptosis .

Analyse Des Réactions Chimiques

Oxidation Reactions

3-Methyl-2-hexene can undergo oxidation reactions to form epoxides and diols. Potassium permanganate in an aqueous solution can be used as a reagent to achieve this oxidation.

Reduction Reactions

The compound can be hydrogenated to form 3-methyl-2-hexane using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Substitution Reactions

Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides. Chlorine or bromine in an inert solvent like carbon tetrachloride are common reagents for this type of reaction.

Hydroboration-Oxidation

This compound can be converted into alcohols via hydroboration-oxidation, a valuable transformation in synthetic processes. Hydroboration involves the addition of a B−H bond of borane (BH₃) to an alkene, yielding an organoborane intermediate. Subsequent oxidation of the organoborane by reaction with basic hydrogen peroxide (H₂O₂) gives an alcohol . This reaction proceeds with syn stereochemistry and non-Markovnikov regiochemistry, resulting in the addition of the hydroxyl group to the less substituted carbon .

Electrophilic Addition and Markovnikov’s Rule

Electrophilic addition to this compound follows Markovnikov's rule, where the more substituted carbocation is formed as the intermediate . If both double-bonded carbon atoms have the same degree of substitution, a mixture of addition products results .

Antimicrobial Activity

This compound exhibits antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are shown in the table below:

| Microorganism | MIC (μmol/L) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 250 |

Antioxidant Activity

This compound demonstrates free radical scavenging activity, crucial for preventing oxidative stress-related diseases. The antioxidant activity at different concentrations is summarized below:

| Concentration (mg/mL) | % Scavenging Activity |

|---|---|

| 100 | 85 |

| 50 | 70 |

| 25 | 50 |

Propriétés

IUPAC Name |

3-methylhex-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMUUSXQSKCZNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871207 | |

| Record name | 3-methyl-2-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17618-77-8 | |

| Record name | 3-methyl-2-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.